PI4KIIIbeta-IN-9
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Overview
Description
PI4KIIIbeta-IN-9 is a potent inhibitor of phosphatidylinositol 4-kinase type III beta (PI4KIIIβ), with an inhibitory concentration (IC50) of 7 nanomolar. This compound also shows inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ) and phosphoinositide 3-kinase gamma (PI3Kγ) with IC50 values of 152 nanomolar and 1046 nanomolar, respectively .
Preparation Methods
The synthesis of PI4KIIIbeta-IN-9 involves multiple steps, including the formation of a crescent-shaped molecule that conforms to the active site of PI4KIIIβ. The synthetic route typically involves the use of various reagents and solvents, including dimethyl sulfoxide (DMSO) for solubility. The compound is stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Chemical Reactions Analysis
PI4KIIIbeta-IN-9 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur, particularly at the functional groups present in the molecule, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PI4KIIIbeta-IN-9 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PI4KIIIβ and its effects on various biochemical pathways.
Biology: Employed in cellular studies to understand the role of PI4KIIIβ in cellular processes such as membrane trafficking and signal transduction.
Medicine: Investigated for its potential therapeutic applications in diseases where PI4KIIIβ is implicated, such as viral infections and certain cancers.
Industry: Utilized in the development of new inhibitors and as a reference compound in drug discovery .
Mechanism of Action
PI4KIIIbeta-IN-9 exerts its effects by binding to the active site of PI4KIIIβ, forming extensive contacts with the enzyme. This binding inhibits the kinase activity of PI4KIIIβ, leading to a decrease in the production of phosphatidylinositol 4-phosphate (PI4P). The inhibition of PI4KIIIβ affects various cellular processes, including membrane trafficking and signal transduction pathways .
Comparison with Similar Compounds
PI4KIIIbeta-IN-9 is unique in its high selectivity and potency for PI4KIIIβ compared to other similar compounds. Some similar compounds include:
PI4KIIIbeta-IN-10: Another potent inhibitor of PI4KIIIβ with an IC50 of 3.6 nanomolar.
PI4KIIIbeta-IN-8: A less potent inhibitor with different selectivity profiles.
PI4KIIIbeta-IN-7: Another related compound with varying inhibitory activities against different kinases.
The uniqueness of this compound lies in its specific binding conformation and high selectivity for PI4KIIIβ, making it a valuable tool in scientific research .
Properties
IUPAC Name |
N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S2/c1-14-21(32-23(24-14)25-22(28)15-5-3-4-6-15)16-7-12-19(31-2)20(13-16)33(29,30)26-17-8-10-18(27)11-9-17/h7-13,15,26-27H,3-6H2,1-2H3,(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXNDTMKFONXJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCC2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC4=CC=C(C=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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